REACTION_SMILES
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[CH3:18][OH:19].[CH:1]1([CH:7]([C:8](=[O:9])[OH:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1.[ClH:17]>>[CH:1]1([CH:7]([C:8]([O:9][CH3:18])=[O:10])[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(c1ccccc1)C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)C(c1ccccc1)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |